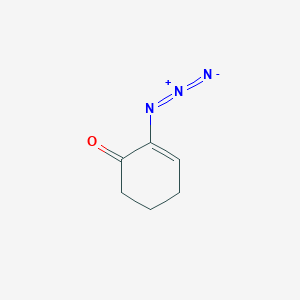
2-Azidocyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidocyclohex-2-en-1-one is an organic compound with the molecular formula C₆H₇N₃O It is a derivative of cyclohexenone, where an azido group replaces one of the hydrogen atoms on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidocyclohex-2-en-1-one typically involves the azidation of cyclohexenone derivatives. One common method is the reaction of cyclohex-2-en-1-one with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azidocyclohex-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like primary amines or thiols, typically in the presence of a base such as triethylamine.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of substituted cyclohexenone derivatives.
Cycloaddition Reactions: Formation of triazole derivatives.
Reduction Reactions: Formation of cyclohexenone amine derivatives.
Scientific Research Applications
2-Azidocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Azidocyclohex-2-en-1-one primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Cyclohex-2-en-1-one: The parent compound, lacking the azido group.
2-Cyclohexenone: Another derivative of cyclohexenone with different substituents.
Azidocyclohexane: A similar compound where the azido group is attached to a saturated cyclohexane ring.
Uniqueness: 2-Azidocyclohex-2-en-1-one is unique due to the presence of both the azido group and the enone functionality. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds. The azido group provides a handle for further functionalization, while the enone moiety offers additional reactivity.
Properties
CAS No. |
161892-92-8 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-azidocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H7N3O/c7-9-8-5-3-1-2-4-6(5)10/h3H,1-2,4H2 |
InChI Key |
JGAPLVDZTGUZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(=O)C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















